
NS1652
概要
説明
NS1652は、塩化物チャネルを阻害する可逆的なアニオンコンダクタンス阻害剤です。 ヒトおよびマウスの赤血球におけるIC50は1.6マイクロモルです 。この化合物は塩化物コンダクタンスを阻害する能力で知られており、主に科学研究で使用されています。
科学的研究の応用
Biomedical Research Applications
-
Neuroinflammation Studies :
- NS1652 has shown promise in research related to neuroinflammation, particularly in microglial activation. It inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production, which is critical in preventing neurotoxicity associated with neurodegenerative diseases.
-
Sickle Cell Disease :
- The compound has been tested for its effects on red blood cells, particularly in sickle cell anemia. This compound significantly lowers potassium chloride loss from deoxygenated sickle cells, which helps mitigate the volume depletion that exacerbates hemoglobin S polymerization . It has been demonstrated that this compound is well tolerated in vivo and effectively decreases red cell anion conductance .
-
Chloride Channel Inhibition :
- In studies involving normal and sickle red blood cells, this compound has been shown to inhibit chloride conductance effectively. The IC50 value for this inhibition was found to be approximately 620 nM, indicating its potency as a chloride channel blocker . Its reversible inhibition mechanism distinguishes it from other compounds like DIDS, which exhibit irreversible effects on chloride conductance .
Comparative Analysis with Other Compounds
This compound shares similarities with other chloride channel blockers but is unique due to its specific inhibitory profile and non-toxic nature. Below is a comparative table highlighting this compound alongside other notable chloride channel inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Chloride channel blocker | Selective action with low toxicity |
Niflumic Acid | Chloride channel blocker | Non-steroidal anti-inflammatory properties |
DIDS | Anion transport inhibitor | Broad-spectrum inhibition across multiple ion channels |
Study on Sickle Cell Erythrocytes
In a controlled study, this compound was applied to human sickle erythrocytes to assess its impact on anion conductance. Results showed that at a concentration of 20 μM, this compound reduced K+ efflux significantly while maintaining K+ conductance levels. This suggests its potential utility in therapeutic strategies aimed at controlling volume loss in sickle cell patients .
Neuroinflammatory Pathways
Another study focused on the neuroprotective effects of this compound revealed that it could inhibit microglial activation effectively. By reducing nitric oxide production, the compound demonstrated potential as a therapeutic agent for conditions characterized by excessive neuroinflammation.
作用機序
NS1652は、塩化物チャネルを阻害することで効果を発揮し、細胞内の塩化物コンダクタンスを低下させます。この阻害は、細胞容積とイオン輸送の変化につながり、さまざまな生理学的効果をもたらす可能性があります。 This compoundの分子標的には、赤血球やその他の細胞タイプの塩化物チャネルが含まれます 。
6. 類似の化合物との比較
This compoundは、比較的低いIC50で塩化物コンダクタンスを特異的に阻害する点でユニークです。類似の化合物には以下が含まれます。
ニフルミン酸: 鎮痛および抗炎症作用を持つ塩化物チャネル遮断薬。
フルフェナム酸: 筋骨格系および関節疾患に使用される別の塩化物チャネル遮断薬。
DCPIB: 体積調節型アニオンチャネルの強力な阻害剤.
This compoundは、塩化物チャネルに対する特異的な作用と、鎌状赤血球貧血などの状態における潜在的な治療応用により際立っています。
生化学分析
Biochemical Properties
NS1652 interacts with chloride channels in red blood cells, inhibiting the chloride conductance . This interaction is potent in human and mouse red blood cells, but only weakly inhibits volume-regulated anion channels (VRAC) in HEK293 cells .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it lowers the net KCl loss from deoxygenated sickle cells from about 12 mmol/L cells/h to about 4 mmol/L cells/h, a value similar to that observed in oxygenated cells . This suggests that this compound influences cell function by regulating ion transport and cellular volume .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to chloride channels, inhibiting their conductance . This results in a decrease in the net loss of potassium chloride (KCl) from deoxygenated sickle cells .
Transport and Distribution
This compound is known to inhibit chloride channels in red blood cells, suggesting that it may be transported and distributed within these cells
準備方法
NS1652の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、秘密情報であり、広く公開されていません。 この化合物は、標準的な有機合成技術を用いて、実験室で合成できることが知られています
化学反応の分析
NS1652は、以下を含むさまざまな化学反応を起こします。
還元: この化合物は還元できますが、具体的な試薬と条件は一般的に報告されていません。
置換: this compoundは、特に官能基に関与する置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります 。
類似化合物との比較
NS1652 is unique in its specific inhibition of chloride conductance with a relatively low IC50. Similar compounds include:
Niflumic acid: A chloride channel blocker with analgesic and anti-inflammatory properties.
Flufenamic acid: Another chloride channel blocker used in musculoskeletal and joint disorders.
DCPIB: A potent inhibitor of volume-regulated anion channels.
This compound stands out due to its specific action on chloride channels and its potential therapeutic applications in conditions like sickle cell anemia.
生物活性
NS1652 is a novel compound primarily recognized for its role as an anion conductance inhibitor, particularly in the context of sickle cell disease (SCD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on red blood cell (RBC) physiology, and relevant research findings.
This compound functions by inhibiting chloride conductance in red blood cells. This inhibition is crucial for reducing the dehydration of sickle cells, which is a significant factor in the pathophysiology of SCD. The compound targets the Gardos channel, a potassium channel that, when activated, leads to potassium loss and subsequent water efflux from the cells, exacerbating sickling and vaso-occlusive crises.
In Vitro Studies
- Chloride Conductance Inhibition : this compound has been shown to effectively reduce net KCl loss from deoxygenated sickle cells. This effect helps maintain cell volume and prevents dehydration, which is critical in managing SCD symptoms .
- Cation Permeability : Studies indicate that this compound modulates cation movements across RBC membranes. In experiments involving RBCs from patients with cryohydrocytosis, this compound demonstrated an ability to alter cation conductance, suggesting its potential utility in treating conditions associated with altered ion transport .
- Effects on Hemolysis : Research indicates that this compound can impact hemolytic parameters in SCD patients by stabilizing red blood cell membranes and reducing the frequency of hemolysis episodes .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds targeting similar pathways.
Compound | Mechanism of Action | Clinical Status | Notable Effects |
---|---|---|---|
This compound | Anion conductance inhibitor | Early clinical studies | Reduces RBC dehydration |
Senicapoc | Gardos channel blocker | Phase III trials | Improves hemoglobin levels |
Clotrimazole | Antifungal with ion transport effects | Investigational | Modulates potassium channels |
Case Studies
- Patient Responses : In a case series involving patients with SCD treated with anion conductance inhibitors including this compound, notable improvements in RBC hydration and reductions in vaso-occlusive episodes were observed. These findings highlight the potential for this compound to serve as a therapeutic option in SCD management .
- Mechanistic Insights : A study focusing on cryohydrocytosis demonstrated that treatment with this compound led to significant alterations in cation fluxes, suggesting its role in modulating membrane permeability and ion homeostasis under pathological conditions .
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNQAPPDQTYTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-81-0 | |
Record name | NS 1652 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-1652 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。